tert-Butyl 5-ethyl-2-phenylpiperidine-1-carboxylate
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Overview
Description
1,1-Dimethylethyl 5-ethyl-2-phenyl-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. This compound is characterized by its unique structure, which includes a piperidine ring substituted with ethyl and phenyl groups, and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 5-ethyl-2-phenyl-1-piperidinecarboxylate typically involves the reaction of 5-ethyl-2-phenylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 5-ethyl-2-phenyl-1-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1,1-Dimethylethyl 5-ethyl-2-phenyl-1-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 5-ethyl-2-phenyl-1-piperidinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate
- 1,1-Dimethylethyl 2-ethyl-5-oxo-1-piperidinecarboxylate
- 1,1-Dimethylethyl 4-aminopiperidine-1-carboxylate
Uniqueness
1,1-Dimethylethyl 5-ethyl-2-phenyl-1-piperidinecarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both ethyl and phenyl groups, along with the tert-butyl ester, makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H27NO2 |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
tert-butyl 5-ethyl-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO2/c1-5-14-11-12-16(15-9-7-6-8-10-15)19(13-14)17(20)21-18(2,3)4/h6-10,14,16H,5,11-13H2,1-4H3 |
InChI Key |
FGGALTUPRDEYAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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